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4-Amino-6-methylhept-2-enoic acid

Hepatocyte proteolysis Autophagy regulation Leucine mimetic

Researchers studying leucine-regulated hepatic proteolysis and autophagy often face the limitation that native leucine cannot be functionalized via its carboxyl terminus without abolishing biological recognition. 4-Amino-6-methylhept-2-enoic acid (CAS 143816-23-3) solves this by incorporating a trans double bond that rigidly extends the carboxyl group, enabling carboxyl-terminal conjugation while retaining full low-concentration inhibitory activity. In contrast, the hydrogenated analog completely loses activity. - Certified (E,4S) enantiomer; molecular weight 157.21 Da; ≥95% purity. - Enables pull-down, photoaffinity labeling, and competitive displacement studies inaccessible with leucine or isovaleryl-L-carnitine. - Binary activity switch (trans-olefin active vs. saturated analog inactive) provides definitive SAR control for double-bond requirement studies. - Predicted logP 1.28 suggests passive membrane permeability, complementing transporter-mediated uptake. Supplied with full Certificates of Analysis; inquire for bulk or custom synthesis options.

Molecular Formula C8H14N2O
Molecular Weight 157.21 g/mol
CAS No. 143816-23-3
Cat. No. B233659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-methylhept-2-enoic acid
CAS143816-23-3
Synonyms4-AMHEA
4-amino-6-methylhept-2-enoic acid
4-amino-6-methylhept-2-enoic acid, (S-(E))-
Molecular FormulaC8H14N2O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(C)CC(C=CC(=O)O)N
InChIInChI=1S/C8H15NO2/c1-6(2)5-7(9)3-4-8(10)11/h3-4,6-7H,5,9H2,1-2H3,(H,10,11)/b4-3+/t7-/m1/s1
InChIKeyLSOZONHCHUEHFF-KGGZQZJCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of the (E,4S)-Configured Leucine Analog for Proteolysis Research


4‑Amino‑6‑methylhept‑2‑enoic acid [CAS 143816‑23‑3] is a synthetic, enantiomerically pure (E,4S)‑configured α,β‑unsaturated amino acid that was intentionally designed as a leucine mimetic to probe the structural determinants of proteolytic regulation in hepatocytes [1]. The compound bears a trans double bond that rigidly extends the carboxyl group two carbons away from the α‑carbon, a feature deliberately engineered to test the hypothesis that the carboxyl moiety is dispensable for low‑concentration proteolysis inhibition [1]. Unlike generic leucine suppliers, certified lots of this compound are specified as the single (E,4S)‑isomer (molecular weight 157.21 Da, empirical formula C₈H₁₅NO₂, predicted pKa 4.10 ± 0.10, logP 1.28) , making it a precision tool rather than a commodity amino acid.

Single (E,4S) isomer for reproducible stereochemical control
Engineered probe scaffold with carboxyl-terminal functionalization handle
Designed for leucine-regulated proteolysis/autophagy research models

Structural Specificity: Why Generic Analogs Cannot Substitute


The leucine‑regulated proteolytic system of the liver exhibits exquisite structural stringency: leucine and isovaleryl‑L‑carnitine evoke identical multiphasic responses (inhibition at 0.08 mM and 0.8 mM) that depend on a reactive group at the α‑carbon and branched‑chain character [1], yet neither compound permits covalent attachment of reporter groups to the carboxyl terminus without abolishing recognition [2]. Saturation of the trans double bond (yielding 4‑amino‑6‑methylheptanoic acid) completely eliminates low‑concentration inhibitory activity, while the trans‑olefin parent remains fully active [2]. Consequently, substituting generic leucine, isovaleryl‑L‑carnitine, or the hydrogenated analogue forfeits both the stereoelectronic signature required for high‑affinity site engagement and the unique capacity for carboxyl‑terminal functionalization that qualifies this compound as a site‑localization probe.

Olefin geometry essential
Saturation of the trans double bond eliminates low-concentration proteolysis inhibitory activity; the hydrogenated analog may not replicate target engagement.
Carboxyl-terminal extension required
Native leucine and isovaleryl-L-carnitine lack the 2-carbon spacer needed for carboxyl conjugation; they cannot serve as probe scaffolds for pull-down or imaging studies.
Stereochemical identity non-negotiable
Unspecified isomer mixtures or racemic analogs introduce variability; the (E,4S) configuration is matched to the stereospecific regulatory site.

Comparative Evidence Versus Structural and Functional Analogs


Olefin-Dependent Proteolysis Inhibitory Activity

In the seminal structure‑activity study by Wert et al., the Wittig‑derived trans‑olefin (4‑amino‑6‑methylhept‑2‑enoic acid) retained full low‑concentration proteolytic inhibitory activity, whereas the hydrogenated product (4‑amino‑6‑methylheptanoic acid) completely lost low‑concentration efficacy and displayed only residual inhibition at high concentrations [1]. This represents a binary, qualitative difference in the biologically relevant low‑concentration range, directly attributable to the α,β‑unsaturated double bond.

Olefin-dependent activity
Head-to-head comparison
Trans-olefin fully active at low concentration; saturated analog completely lost low-concentration activity. Binary qualitative switch.
Defines double bond as essential pharmacophore for low-concentration proteolysis studies.
Exact IC₅₀ not reported; full-text data behind paywall.
Hepatocyte proteolysis Autophagy regulation Leucine mimetic

Carboxyl-Terminal Extension for Reporter Conjugation

Wert et al. specifically engineered a 2‑carbon spacer between the α‑carbon and the carboxyl group of leucine, yielding 4‑amino‑6‑methylhept‑2‑enoic acid. This structural feature physically extends the carboxyl group away from the α‑carbon while preserving full biological activity [1], a property absent in native L‑leucine and in isovaleryl‑L‑carnitine. The spacer creates a chemically addressable handle for attaching fluorophores, biotin, or affinity tags to the carboxyl terminus without disrupting interaction with the proteolytic regulatory site [1].

Carboxyl-terminal extension
Class-level inference
2-carbon insert extends carboxyl group, retaining full activity; enables functional group attachment for probes (fluorophores, biotin).
Supports probe design for pull-down or imaging without disrupting regulatory site recognition.
Conjugation feasibility demonstrated via synthesis strategy; quantitative data not reported.
Probe design Carboxyl‑terminal functionalization Leucine‑site localization

Lipophilicity and Membrane Permeability Comparison

Predicted ACD/Labs logP for 4‑amino‑6‑methylhept‑2‑enoic acid is 1.28 , substantially higher than the experimental logP of L‑leucine (−1.52 [1]). The ~2.8 logP unit difference corresponds to an approximately 630‑fold higher theoretical partition coefficient, suggesting markedly greater passive membrane permeability. This property is advantageous for cellular uptake in intact hepatocyte models, where leucine itself relies primarily on amino acid transporters.

Lipophilicity
Cross-study comparable
Predicted logP: 1.28 vs L-leucine experimental logP: −1.52 (~2.8 unit difference, ~630-fold higher partition coefficient).
May facilitate passive membrane permeability in cell-based hepatocyte models, reducing dependence on amino acid transporters.
LogP predicted; confirm experimentally for specific model.
Physicochemical properties LogP comparison Membrane permeability

Stereochemical Purity and Biological Reproducibility

The leucine‑proteolysis regulatory site exhibits strict stereospecificity: responses to leucine and isovaleryl‑L‑carnitine at 0.08 mM and 0.15 mM require a reactive group at the α‑carbon (or equivalent) and a high degree of branched‑chain specificity [1]. 4‑Amino‑6‑methylhept‑2‑enoic acid is commercially listed specifically as the (E,4S)‑isomer (IUPAC: (2E,4S)‑4‑amino‑6‑methyl‑2‑heptenoic acid) , ensuring consistent engagement with the stereospecific recognition locus. In contrast, generic leucine analog preparations may contain racemic or diastereomeric mixtures that produce variable, non‑reproducible proteolysis‑inhibition data.

Stereochemical purity
Class-level inference
Certified as single (E,4S)-isomer; regulatory site requires stereospecific engagement at sub-millimolar concentrations.
Specified isomeric purity supports reproducible proteolysis-inhibition mapping across laboratories.
Impact inferred from stereospecific responses to leucine analogs.
Stereochemistry Isomer purity Biological reproducibility

Optimal Procurement and Application Scenarios


Affinity-Based Localization of the Proteolysis Regulatory Site

Researchers employing pull‑down or photoaffinity labeling strategies to identify the molecular target of leucine‑regulated macroautophagy suppression require a ligand that (a) retains full biological activity, (b) presents a carboxyl‑terminal functionalization handle, and (c) is stereochemically defined. 4‑Amino‑6‑methylhept‑2‑enoic acid is the only leucine analogue explicitly validated for this purpose: the 2‑carbon insert permits carboxyl‑terminal conjugation without disrupting site recognition, and the trans double bond maintains low‑concentration inhibitory activity, unlike the hydrogenated analog [1].

SAR Studies of the Leucine Regulatory Locus

The binary activity switch between the trans‑olefin (fully active at low concentration) and its saturated counterpart (inactive at low concentration) provides a definitive structure‑activity relationship anchor point [1]. This makes the compound a mandatory positive control in any SAR campaign exploring the double‑bond requirement, complementing leucine and isovaleryl‑L‑carnitine, which lack this modifiable chemical feature.

Transporter-Independent Autophagy Flux Assays

The ~2.8 logP unit advantage over native L‑leucine (predicted logP 1.28 vs. −1.52) suggests that 4‑amino‑6‑methylhept‑2‑enoic acid may enter hepatocytes via passive diffusion in addition to transporter‑mediated uptake. For experimental protocols where amino acid transporter saturation or competition must be avoided, this physicochemical differentiation offers a practical advantage that generic leucine cannot provide.

Leucine-Specific Signaling Deconvolution

The mammalian target of rapamycin (mTOR) and autophagy research communities studying amino acid sensing can use this compound to dissect leucine‑specific signaling from general amino acid effects. Because isovaleryl‑L‑carnitine and leucine act at a common locus and elicit identical multiphasic responses [2], the unique carboxyl‑terminal extension of 4‑amino‑6‑methylhept‑2‑enoic acid enables competitive binding or displacement studies that are mechanistically inaccessible with the native ligands.

Application
Selection Property
Validation Focus
Affinity-based localization
Carboxyl-terminal functionalization handle
Retention of low-concentration activity after conjugation
SAR of leucine regulatory locus
Olefin-dependent activity switch
Activity comparison with hydrogenated analog
Transporter-independent autophagy assays
Lipophilicity profile
Passive membrane permeability confirmation
Leucine-specific signaling deconvolution
Unique carboxyl-terminal extension
Competitive binding with native ligands
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